3-phenyl-4-(thiophen-3-yl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one
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Overview
Description
3-Phenyl-4-(thiophen-3-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one is a heterocyclic compound that features a pyrazolo[3,4-b]pyridine core with phenyl and thiophene substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-4-(thiophen-3-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with pyridine carboxylic acids under acidic or basic conditions. The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as acetic acid or sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-4-(thiophen-3-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Halogenation using bromine or chlorination using thionyl chloride (SOCl2).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone derivatives.
Scientific Research Applications
3-Phenyl-4-(thiophen-3-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, anti-cancer, and antimicrobial properties.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of 3-phenyl-4-(thiophen-3-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds like 2,5-dimethylthiophene and thiophene-2-carboxaldehyde.
Pyrazolo[3,4-b]pyridine derivatives: Compounds such as 2,6-diphenylpyrazolo[3,4-b]pyridine.
Uniqueness
3-Phenyl-4-(thiophen-3-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of phenyl and thiophene rings with the pyrazolo[3,4-b]pyridine core makes it a versatile compound for various applications.
Properties
Molecular Formula |
C16H13N3OS |
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Molecular Weight |
295.4 g/mol |
IUPAC Name |
3-phenyl-4-thiophen-3-yl-2,4,5,7-tetrahydropyrazolo[3,4-b]pyridin-6-one |
InChI |
InChI=1S/C16H13N3OS/c20-13-8-12(11-6-7-21-9-11)14-15(18-19-16(14)17-13)10-4-2-1-3-5-10/h1-7,9,12H,8H2,(H2,17,18,19,20) |
InChI Key |
WEBWRLRWQDQEKH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(NN=C2NC1=O)C3=CC=CC=C3)C4=CSC=C4 |
Origin of Product |
United States |
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